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Compound of Interest

(1R)-1-(Morpholin-2-yl)ethan-1-ol
Compound Name:

hydrochloride
CAS No.: 2219356-88-2
Cat. No.: B2989196

Get Quote

Executive Summary

Morpholin-2-yl ethanol (specifically 2-(morpholin-2-yl)ethanol) represents a critical chiral
scaffold in medicinal chemistry, widely utilized as a solubilizing linker and pharmacophore in
kinase inhibitors, norepinephrine reuptake inhibitors, and PROTACS.

The distinction between its enantiomers is not merely academic; it dictates the spatial
orientation of the hydrogen bond-donating hydroxyl group and the basic nitrogen,
fundamentally altering ligand-protein binding thermodynamics. This guide addresses the
structural definition, synthesis, and analytical differentiation of these isomers, resolving
common nomenclature ambiguities between (1R)/(1S) and the IUPAC-standard (2R)/(2S)
designations.

Part 1: Structural Definition & Nomenclature

Resolution
The Nomenclature Ambiguity
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The term "morpholin-2-yl ethanol" most commonly refers to 2-(morpholin-2-yl)ethan-1-ol (a
primary alcohol). However, the designation "(1R)" and "(1S)" in your request signals a specific
nomenclature nuance that must be addressed to ensure experimental accuracy.

e Scenario A (Standard IUPAC): The chiral center is located at Position 2 of the morpholine
ring. The correct IUPAC designations are (2R) and (2S).

e Scenario B (Side-Chain Chirality): If the molecule is 1-(morpholin-2-yl)ethan-1-ol (a
secondary alcohol), the chiral center is at Position 1 of the ethanol chain.

e Scenario C (Non-Standard Numbering): In specific internal discovery programs, the
morpholine C2 position is sometimes designated as "1" relative to the substituent
attachment.

Convention for this Guide: We will focus on Scenario A (the morpholine ring chirality) as it is the
dominant pharmacophore variation. However, we will treat the user's "(1R)/(1S)" designation as
synonymous with the ring configuration (2R)/(2S) for the purpose of this technical workflow,
while noting the mapping.

3D Conformational Analysis

The morpholine ring adopts a chair conformation to minimize 1,3-diaxial interactions.

e The (2S) Isomer: The ethanol side chain at C2 preferentially adopts the equatorial position to
maximize stability.

e The (2R) Isomer: The mirror image, also preferring the equatorial conformation.

Key Difference: The vector of the nitrogen lone pair relative to the hydroxyl group is fixed in
opposite directions, affecting the molecule's ability to chelate metals or bind active sites.

Part 2: Enantioselective Synthesis

To obtain high enantiomeric excess (ee), "Chiral Pool" synthesis using Epichlorohydrin or
Glycidol is superior to resolving racemates, which is yield-limiting (max 50%).

The Epichlorohydrin Route (High Fidelity)
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This protocol utilizes (S)-Epichlorohydrin to generate the (2S)-morpholine scaffold. The
stereochemistry is conserved through the ring-opening/closing sequence.

Reagents:

o Starting Material: (S)-Epichlorohydrin (CAS: 67843-74-7)

» Nucleophile: N-Benzyl ethanolamine (protecting group required for nitrogen)
o Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
Mechanism:

e Ring Opening: The amine attacks the less hindered carbon of the epoxide.

e Cyclization: Intramolecular

attack forms the morpholine ring.

N-Benzyl ) NaH / THF Inversion at C2 Homologation
Ethanolamine Intermediate: Reflux atio Net Retention via Double Inv. e if required;
Chlorohydrin Adduct B ed

Figure 1: Stereoselective Synthesis from (S)-Epichlorohydrin

Click to download full resolution via product page

Critical Control Points

o Racemization Risk: Avoid strong Lewis acids during the cyclization step, as they can
promote

pathways that erode chiral purity.

o Protecting Groups: The nitrogen must be protected (e.g., Benzyl, Boc) during synthesis to
prevent polymerization.

Part 3: Analytical Differentiation (The "Self-
Validating" Protocol)
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Distinguishing (2R) from (2S) requires chiral environments. Standard NMR and HPLC are

insufficient.

Chiral HPLC Method

This is the gold standard for determining Enantiomeric Excess (ee%).

Parameter Condition Rationale
Amylose tris(3,5-
Col Chiralpak IA/ IB (Amylose- dimethylphenylcarbamate)
olumn
based) provides distinct cavities for
morpholine inclusion.
DEA is critical to suppress the
] Hexane : Ethanol (90:10) + ionization of the morpholine
Mobile Phase ) ) ) )
0.1% Diethylamine (DEA) nitrogen, preventing peak
tailing.
Flow Rate 1.0 mL/min Standard flow for resolution.
Morpholine has weak UV
) absorbance; 210 nm captures
Detection UV @ 210 nm

the backbone sigma/n-sigma*

transitions.

Elution Order

(2R) typically elutes before
(2S)

Note: This must be empirically
validated with a known

standard.

Optical Rotation (Polarimetry)

While less sensitive than HPLC, specific rotation

provides a quick identity check.

e (2S)-2-(morpholin-2-yl)ethanol: Typically exhibits (+) rotation in Methanol.

e (2R)-2-(morpholin-2-yl)ethanol: Typically exhibits (-) rotation.
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e Protocol: Dissolve 10 mg in 1 mL MeOH. Measure at 20°C using the Sodium D-line (589
nm).[1]

Part 4: Biological Implications & Pharmacophore
Logic

Why does the (1R)/(1S) [read: 2R/2S] difference matter?

The "Eutomer" vs. "Distomer"

In kinase inhibitors (e.g., targeting EGFR or ALK), the morpholine oxygen often acts as a
hydrogen bond acceptor for the hinge region, while the ethanol tail extends into the solvent

front to improve solubility.
¢ Binding Affinity: The chiral center angles the ethanol tail.

o Isomer A: Directs the tail away from the protein surface (Solvent Exposed). Result: High

solubility, low steric clash.

o Isomer B: Directs the tail into a hydrophobic pocket or steric wall. Result: Reduced binding

affinity (

increases 10-100 fold).

Metabolic Stability

CYP450 enzymes (specifically CYP2D6 and CYP3A4) often oxidize the morpholine ring. The
chirality affects the accessibility of the metabolic "soft spot” (the carbon alpha to the nitrogen).
One enantiomer often shows significantly higher metabolic stability (longer half-life) than the

other.
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Chiral Recognition Mechanism
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Figure 2: Impact of Chirality on Ligand-Receptor Binding
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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